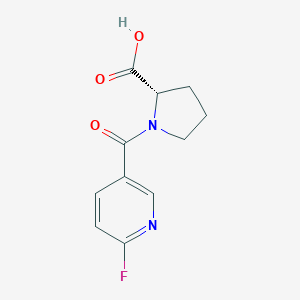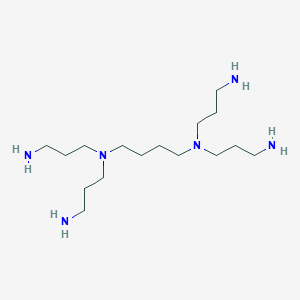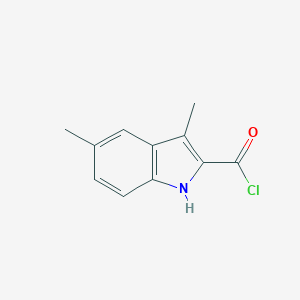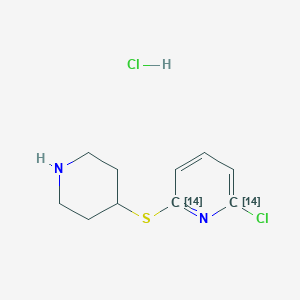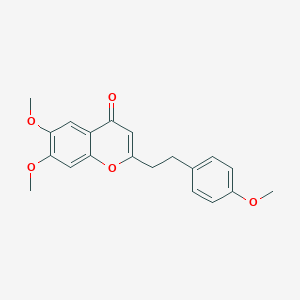
6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone
Vue d'ensemble
Description
6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone is a natural compound . It has been isolated from the resinous wood of Aquilaria sinensis, a plant traditionally used for the treatment of abdominal pain, vomiting, circulatory disorders, and dyspnea .
Molecular Structure Analysis
The molecular formula of 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone is C20H20O5 . Its average mass is 340.370 Da and its monoisotopic mass is 340.131073 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.192g/cm3 . Its boiling point is 511.3ºC at 760mmHg . The exact melting point is not specified in the available resources.Applications De Recherche Scientifique
Pharmacokinetics : A study by Xie et al. (2021) applied ultra-high performance liquid chromatography with tandem mass spectrometry for pharmacokinetic studies of six 2-(2-phenylethyl) chromones, including 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone, in rat plasma. This research offers valuable guidance for further pharmacodynamic research and clinical applications (Xie et al., 2021).
Identification of New Derivatives : Yang Js, Wang Yl, and S. Yl (1990) identified new chromone derivatives, including 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone, in Aquilaria sinensis, enhancing the understanding of chromone research (Yang Js, Wang Yl, & S. Yl, 1990).
Anti-Tumor Effects : Liu et al. (2018) discovered that two new chromone derivatives from agarwood, including this compound, showed weak cytotoxic activities against tumor cells, suggesting potential therapeutic applications in cancer treatment (Liu et al., 2018).
Anti-Inflammatory Properties : Wang et al. (2018) reported that new 2-(2-phenylethyl)-4H-chromen-4-one derivatives from Aquilaria sinensis resinous wood, including the compound , showed significant inhibition of neutrophil pro-inflammatory responses. This indicates potential therapeutic applications for inflammatory conditions (Wang et al., 2018).
Antioxidative Activity : Li et al. (2020) identified compounds, including 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone, from Aquilaria sinensis resinous wood that showed strong antioxidative activity. This suggests potential applications in managing oxidative stress-related conditions (Li et al., 2020).
Production Under Stress Conditions : Dong et al. (2018) found that salt and drought stress significantly increase the production of 2-(2-phenylethyl)chromones, including this compound, in Aquilaria sinensis calli, highlighting environmental factors influencing its synthesis (Dong et al., 2018).
Mécanisme D'action
Orientations Futures
Given the anti-inflammatory effects of 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone , future research could focus on further exploring its potential therapeutic applications. Additionally, more studies could be conducted to understand its biosynthesis and the factors influencing its production in Aquilaria sinensis .
Propriétés
IUPAC Name |
6,7-dimethoxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-22-14-7-4-13(5-8-14)6-9-15-10-17(21)16-11-19(23-2)20(24-3)12-18(16)25-15/h4-5,7-8,10-12H,6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSWREVQEJRZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=CC(=C(C=C3O2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151830 | |
| Record name | 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |
CAS RN |
117596-92-6 | |
| Record name | 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117596926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



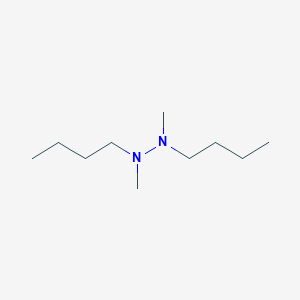

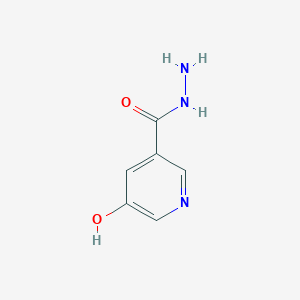

![Benzo[b]furan-3-carbonyl chloride](/img/structure/B38910.png)
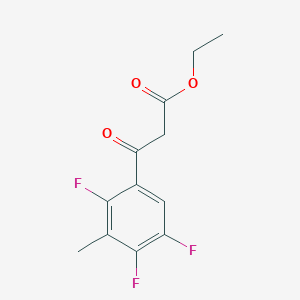



![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)
